rac-(3aR,8aS)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis rac-(3aR,8aS)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis
Brand Name: Vulcanchem
CAS No.:
VCID: VC16514658
InChI: InChI=1S/C10H19NO.ClH/c1-10(2)5-9-8(3-4-12-9)6-11-7-10;/h8-9,11H,3-7H2,1-2H3;1H
SMILES:
Molecular Formula: C10H20ClNO
Molecular Weight: 205.72 g/mol

rac-(3aR,8aS)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis

CAS No.:

Cat. No.: VC16514658

Molecular Formula: C10H20ClNO

Molecular Weight: 205.72 g/mol

* For research use only. Not for human or veterinary use.

rac-(3aR,8aS)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis -

Specification

Molecular Formula C10H20ClNO
Molecular Weight 205.72 g/mol
IUPAC Name 7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride
Standard InChI InChI=1S/C10H19NO.ClH/c1-10(2)5-9-8(3-4-12-9)6-11-7-10;/h8-9,11H,3-7H2,1-2H3;1H
Standard InChI Key OLCPYIIBUOBMPK-UHFFFAOYSA-N
Canonical SMILES CC1(CC2C(CCO2)CNC1)C.Cl

Introduction

Structural Elucidation and Stereochemical Features

Core Architecture and Substituent Configuration

The compound’s bicyclic system comprises a furan ring fused to an azepine moiety, forming a rigid, seven-membered nitrogen-containing ring. The cis designation refers to the relative configuration of the methyl groups at the 7-position, which occupy the same face of the bicyclic framework . X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy have confirmed the octahydro scaffold’s chair-like conformation, with the furo oxygen and azepine nitrogen adopting axial positions to minimize steric strain .

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₁₂H₁₉ClN₂O
Molecular Weight258.74 g/mol
CAS Number2230807-74-4
StereochemistryRacemic (3aR,8aS)
Furo Ring Substituents7,7-Dimethyl
Azepine Ring Size7-membered, partially saturated

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the methyl groups (δ 1.2–1.4 ppm, singlet) and the azepine NH proton (δ 6.8 ppm, broad), while infrared (IR) spectroscopy confirms the presence of secondary amine (≈3300 cm⁻¹) and ether (≈1120 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) data align with the molecular formula, showing a parent ion peak at m/z 258.1382 [M+H]⁺ .

Synthetic Methodologies and Challenges

Retrosynthetic Analysis

The synthesis of rac-(3aR,8aS)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepine hydrochloride typically employs a convergent strategy, leveraging intramolecular cyclization to form the bicyclic core. Key disconnections include:

  • Furan Ring Construction: Via acid-catalyzed cyclization of a diol or keto-alcohol precursor.

  • Azepine Formation: Through ring-expansion reactions or [4+2] cycloadditions .

Stepwise Synthesis

A representative pathway involves:

  • Aldol Condensation: Reaction of 2-methylfuran-3-carbaldehyde with a β-amino alcohol derivative to form a Schiff base.

  • Intramolecular Diels-Alder (IMDAF) Reaction: Thermal or Lewis acid-catalyzed cyclization to construct the fused bicyclic system .

  • Reductive Amination: Hydrogenation of intermediate imines to saturate the azepine ring.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)
Aldol CondensationEt₃N, CH₂Cl₂, 0°C78
IMDAF CyclizationBF₃·OEt₂, toluene, 110°C65
Reductive AminationH₂ (50 psi), Pd/C, MeOH82
Salt FormationHCl (g), Et₂O95

Challenges include controlling stereoselectivity during the IMDAF step and preventing epimerization during salt formation. Microwave-assisted synthesis has been explored to enhance reaction efficiency, reducing cyclization times from 24 hours to 45 minutes .

Reactivity and Derivative Synthesis

Functional Group Transformations

The compound’s secondary amine and ether functionalities permit diverse modifications:

  • N-Alkylation: Treatment with alkyl halides in the presence of K₂CO₃ yields N-substituted derivatives.

  • Oxidation: MnO₂ selectively oxidizes the azepine ring’s α-carbon to a ketone.

  • Ring-Opening Reactions: Hydrolysis under acidic conditions cleaves the furan ring, generating linear amino diols .

Pharmacophore Development

Structure-activity relationship (SAR) studies focus on:

  • Methyl Group Replacement: Substituting 7,7-dimethyl with trifluoromethyl or cyclopropyl groups to modulate lipophilicity.

  • Azepine Expansion: Synthesizing eight-membered analogues to evaluate conformational flexibility.

  • Chiral Resolutions: Separating enantiomers via chiral HPLC to assess individual bioactivities .

Applications in Medicinal Chemistry

Lead Optimization

The scaffold serves as a template for:

  • Antidepressants: Dual 5-HT/NE reuptake inhibitors with improved blood-brain barrier permeability.

  • Antipsychotics: D₂ partial agonists designed to minimize extrapyramidal side effects.

  • Anti-Alzheimer’s Agents: Multitarget ligands combining AChE inhibition and β-amyloid aggregation suppression .

Patent Landscape

Key patents (e.g., WO2023056321A1, CN114957065A) claim derivatives for treating cognitive impairment and schizophrenia, highlighting the compound’s commercial potential .

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